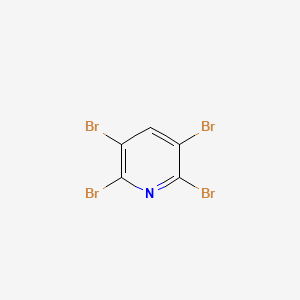
2,3,5,6-Tetrabromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrabromopyridine is a brominated derivative of pyridine, characterized by the presence of four bromine atoms at the 2, 3, 5, and 6 positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrabromopyridine can be synthesized through several methods, including:
Bromination of Pyridine: This method involves the direct bromination of pyridine using bromine in the presence of a catalyst such as iron(II) bromide.
Use of Phosphorus Pentabromide:
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions: 2,3,5,6-Tetrabromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amino, mercapto, or alkyl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated pyridine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium sulfide, thiols, or amines are commonly used in substitution reactions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst are used for reduction reactions.
Major Products:
科学的研究の応用
2,3,5,6-Tetrabromopyridine has several applications in scientific research, including:
作用機序
The mechanism of action of 2,3,5,6-tetrabromopyridine and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific derivative and its intended application. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential metabolic processes .
類似化合物との比較
2,3,5,6-Tetrachloropyridine: Similar to 2,3,5,6-tetrabromopyridine but with chlorine atoms instead of bromine.
2,3,5,6-Tetrafluoropyridine: Contains fluorine atoms at the same positions.
2,3,5,6-Tetraiodopyridine: Contains iodine atoms at the same positions.
Uniqueness: this compound is unique due to the specific reactivity imparted by the bromine atoms, which are larger and more polarizable than chlorine or fluorine atoms.
特性
IUPAC Name |
2,3,5,6-tetrabromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr4N/c6-2-1-3(7)5(9)10-4(2)8/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDMUPVBSHNGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














